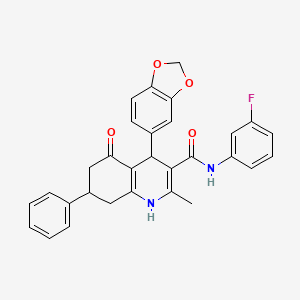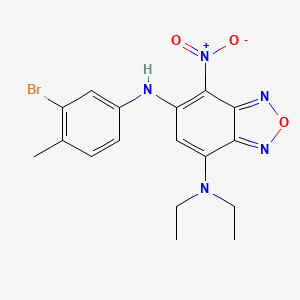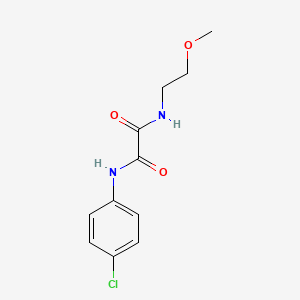![molecular formula C25H21N3O6 B11647186 (4E)-4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11647186.png)
(4E)-4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound known for its complex structure and potential applications in various fields of science. This compound features a pyrazolidine-3,5-dione core, which is a common motif in many biologically active molecules. The presence of multiple functional groups, including nitro, phenyl, and ether groups, contributes to its diverse chemical reactivity and potential utility in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazolidine-3,5-dione core: This can be achieved by the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Introduction of the nitro group: Nitration of the intermediate compound using a mixture of concentrated sulfuric acid and nitric acid.
Etherification: Reaction of the nitro intermediate with 4-methylphenol and ethylene oxide to introduce the ether linkages.
Formation of the benzylidene group: Condensation of the resulting compound with benzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitro and nitroso derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-{2-[2-(4-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione: Similar structure but with a chlorine substituent instead of a methyl group.
(4E)-4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione: Similar structure but with a methoxy substituent instead of a methyl group.
Uniqueness
The unique combination of functional groups in (4E)-4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione provides it with distinct chemical reactivity and potential biological activity. The presence of the nitro group, in particular, can significantly influence its electronic properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H21N3O6 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(4E)-4-[[2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21N3O6/c1-17-7-10-21(11-8-17)33-13-14-34-23-12-9-20(28(31)32)15-18(23)16-22-24(29)26-27(25(22)30)19-5-3-2-4-6-19/h2-12,15-16H,13-14H2,1H3,(H,26,29)/b22-16+ |
InChI Key |
AQLMRUSCMWKTTR-CJLVFECKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647121.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11647128.png)
![4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N,N-dimethylbenzamide](/img/structure/B11647145.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11647157.png)

![Propan-2-yl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647165.png)

![Ethyl 6-methyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647171.png)

![Methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647183.png)
![N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11647200.png)
![3-[(4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11647205.png)

![(5Z)-1-(3-ethoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11647212.png)
